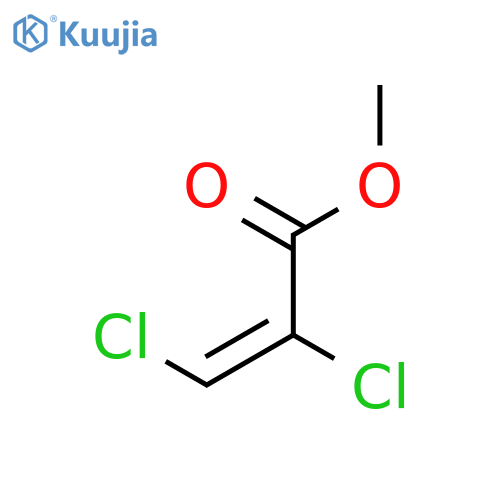Cas no 3533-69-5 (Methyl 2,3-dichloro-propenoate)

Methyl 2,3-dichloro-propenoate 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 2,3-dichloro-, methyl ester, (Z)-
- methyl 2,3-dichloroprop-2-enoate
- Methyl Z-2,3-Dichloropropenoate
- Methyl cis-2,3-dichloropropenoate
- methyl (Z)-2,3-dichloroprop-2-enoate
- DHANPGDOODFCAZ-IHWYPQMZSA-N
- Methyl 2,3-dichloro-propenoate
- Methyl (2Z)-2,3-dichloro-2-propenoate #
- starbld0019826
- cis-2,3-dichloropropenoic acid, methyl ester
- methyl dichloroacrylate
- Methyl (Z)-2,3-dichloropropenoate
- 3533-69-5
- SCHEMBL7078836
- Methyl (Z)-2,3-dichloroacrylate
-
- インチ: InChI=1S/C4H4Cl2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2-
- InChIKey: DHANPGDOODFCAZ-IHWYPQMZSA-N
- SMILES: COC(=O)C(=CCl)Cl
計算された属性
- 精确分子量: 153.95892
- 同位素质量: 153.9588348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
Methyl 2,3-dichloro-propenoate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M178460-1000mg |
Methyl 2,3-dichloro-propenoate |
3533-69-5 | 1g |
$ 515.00 | 2022-06-04 | ||
| TRC | M178460-500mg |
Methyl 2,3-dichloro-propenoate |
3533-69-5 | 500mg |
$ 310.00 | 2022-06-04 | ||
| TRC | M178460-2500mg |
Methyl 2,3-dichloro-propenoate |
3533-69-5 | 2500mg |
$ 1030.00 | 2022-06-04 |
Methyl 2,3-dichloro-propenoate 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
9. Back matter
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Methyl 2,3-dichloro-propenoateに関する追加情報
Methyl 2,3-dichloro-propenoate (CAS No. 3533-69-5): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2,3-dichloro-propenoate, identified by its Chemical Abstracts Service (CAS) number 3533-69-5, is a significant compound in the realm of organic synthesis and pharmaceutical development. This ester derivative of acrylic acid features two chlorine substituents at the 2 and 3 positions, which confer unique reactivity and make it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. The presence of these chloro groups enhances its utility in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
The compound's structure, characterized by a high degree of electrophilicity due to the electron-withdrawing nature of the chlorine atoms, facilitates its participation in a wide range of chemical transformations. These include condensation reactions with amines to form amides, addition reactions with nucleophiles to yield new carboxylic acid derivatives, and polymerization processes to create polymeric materials with tailored properties. Such versatility has positioned methyl 2,3-dichloro-propenoate as a cornerstone in industrial and academic research laboratories alike.
In recent years, the applications of methyl 2,3-dichloro-propenoate have expanded significantly, particularly in the development of novel pharmaceuticals. Researchers have leveraged its reactivity to synthesize intermediates for active pharmaceutical ingredients (APIs) that exhibit potent biological activity. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that serve as inhibitors of enzymes implicated in inflammatory diseases and cancer. The ability to modify the molecular framework through controlled reactions with methyl 2,3-dichloro-propenoate has opened new avenues for drug discovery and development.
The compound's role in agrochemical synthesis is equally noteworthy. Its incorporation into various chemical pathways has led to the creation of advanced herbicides and fungicides that offer improved efficacy and environmental safety. By serving as a precursor for more complex molecules, methyl 2,3-dichloro-propenoate enables chemists to design compounds that target specific biological pathways in pests while minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize ecological balance.
The synthesis of methyl 2,3-dichloro-propenoate itself is an area of active investigation. Modern methodologies have focused on optimizing production processes to enhance yield and reduce waste. Advances in catalytic systems have enabled more efficient transformations, while green chemistry principles have guided the development of solvent-free or aqueous-based reaction conditions. These innovations not only improve economic feasibility but also contribute to environmental stewardship by minimizing hazardous byproducts.
The mechanistic understanding of reactions involving methyl 2,3-dichloro-propenoate continues to evolve. Computational studies have provided insights into transition states and reaction pathways, aiding chemists in predicting outcomes and designing experiments with greater precision. Such knowledge is crucial for fine-tuning synthetic routes and maximizing the utility of this versatile intermediate. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have become indispensable tools for characterizing derivatives formed from methyl 2,3-dichloro-propenoate, ensuring structural elucidation with high confidence.
The future prospects for methyl 2,3-dichloro-propenoate are promising, driven by ongoing research into its applications across multiple industries. As synthetic methodologies continue to advance, new derivatives and functionalized versions of this compound are expected to emerge, further broadening its utility. Collaborative efforts between academia and industry will be essential in translating laboratory discoveries into commercially viable products that address global challenges in medicine and agriculture.
In conclusion, methyl 2,3-dichloro-propenoate (CAS No. 3533-69-5) represents a cornerstone compound in modern chemical synthesis. Its unique structural features enable diverse applications in pharmaceuticals and agrochemicals, while ongoing research continues to uncover new possibilities for its use. By embracing innovative synthetic strategies and adhering to principles of sustainability, the potential of this compound will undoubtedly continue to grow, contributing significantly to advancements across multiple scientific disciplines.
3533-69-5 (Methyl 2,3-dichloro-propenoate) Related Products
- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 1332295-35-8(Nav1.7-IN-2)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 786617-12-7(AHU-377(Sacubitril))
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)




